2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide
Description
Properties
IUPAC Name |
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClFN3OS/c17-11-8-10(6-7-12(11)18)20-15(22)14-13(21-16(19)23-14)9-4-2-1-3-5-9/h1-8H,(H2,19,21)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUASWOCHBCTNDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C(=O)NC3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClFN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide typically involves the Hantzsch thiazole synthesis. This method is a preferred reaction for synthesizing thiazole derivatives due to its efficiency and simplicity. The reaction involves the condensation of a substituted thiourea with α-halo ketones in the presence of a green solvent like ethanol .
Step 1: Preparation of substituted thiourea
Step 2: Hantzsch thiazole synthesis
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride or catalytic hydrogenation.
Substitution: Sodium methoxide or other nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Nitro derivatives of the thiazole compound.
Reduction: Amino derivatives of the thiazole compound.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Activity
One of the primary applications of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide is in the field of oncology. Research has indicated that thiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in cancer cell proliferation, leading to apoptosis (programmed cell death) in malignant cells.
Case Study: In Vitro Studies
A study conducted on various cancer cell lines demonstrated that this thiazole derivative effectively reduced cell viability at concentrations as low as 10 μM, with IC50 values comparable to established chemotherapeutic agents.
Antimicrobial Properties
Another promising application is its antimicrobial activity. Thiazole derivatives have shown effectiveness against a range of pathogens, including bacteria and fungi.
Data Table: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15 μg/mL |
| Escherichia coli | 20 μg/mL |
| Candida albicans | 25 μg/mL |
These findings suggest that the compound could be a candidate for developing new antimicrobial therapies.
Anti-inflammatory Effects
Inflammation plays a critical role in various diseases, including arthritis and cardiovascular disorders. Thiazole derivatives have been investigated for their anti-inflammatory properties.
Mechanism
The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation and associated symptoms.
Neurological Applications
Emerging research indicates potential applications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The compound's ability to cross the blood-brain barrier enhances its suitability for neurological applications.
Case Study: Neuroprotection
In animal models of neurodegeneration, administration of the compound resulted in decreased markers of oxidative stress and improved cognitive function compared to control groups.
Mechanism of Action
The mechanism of action of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity. For example, it may inhibit kinases involved in cell signaling pathways.
Pathways Involved: By inhibiting key enzymes, the compound can disrupt cellular processes such as DNA replication, transcription, and translation, leading to cell death in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Thiazole-Based Carboxamides
- 2-amino-N-(4-chlorophenyl)-1,3-thiazole-5-carboxamide (3a) Core Structure: Thiazole with 5-carboxamide and 2-amino groups. Substituents: 4-chlorophenyl (vs. 3-chloro-4-fluorophenyl in the target compound). Activity: Exhibits nitrite-reducing (anti-inflammatory) and PGE2-inhibiting (analgesic) effects comparable to indomethacin. The absence of a fluorine atom may reduce lipophilicity and metabolic stability compared to the target compound .
Triazole and Oxazole Derivatives
- 5-amino-N-(3-chloro-4-fluorophenyl)-1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide Core Structure: Triazole-oxazole hybrid. Substituents: Ethoxyphenyl and methyl groups on the oxazole ring.
Benzoimidazole and Pyrazole Derivatives
- 2-amino-N-(3-chloro-4-fluorophenyl)-5-fluoro-1H-benzo[d]imidazole-7-carboxamide Core Structure: Benzoimidazole with fluorine substitution.
Physicochemical and Pharmacokinetic Properties
The table below compares key properties of the target compound and its analogs:
- Molecular Weight : The triazole-oxazole derivative’s larger size (~498.9 g/mol) may limit blood-brain barrier penetration relative to thiazole-based compounds.
Biological Activity
2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide, a thiazole derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial domains. This article consolidates existing research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.
Chemical Structure and Properties
The compound's structure is characterized by the presence of a thiazole ring, which is known for its versatile biological properties. The specific arrangement of functional groups, including the amino group and halogen substitutions, plays a crucial role in its pharmacological effects.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. The compound under discussion has been evaluated against various cancer cell lines, revealing promising results:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HEPG2 (Liver Cancer) | 1.61 ± 1.92 | |
| Jurkat (Leukemia) | 1.98 ± 1.22 | |
| U251 (Glioblastoma) | <10 |
These values suggest that the compound exhibits cytotoxic effects comparable to established chemotherapeutics like doxorubicin.
The mechanism by which this compound exerts its antitumor effects may involve several pathways:
- Inhibition of Bcl-2 : The compound interacts with the Bcl-2 protein, which is crucial for regulating apoptosis in cancer cells. Molecular dynamics simulations have shown that it primarily engages through hydrophobic interactions with minimal hydrogen bonding .
- Cell Cycle Arrest : Studies indicate that thiazole derivatives can induce cell cycle arrest in the G2/M phase, leading to increased apoptosis in tumor cells .
Antimicrobial Activity
In addition to anticancer properties, thiazole derivatives have demonstrated antimicrobial activity against various pathogens. The specific compound has shown efficacy against strains of Mycobacterium tuberculosis, with notable metabolic stability and bioavailability .
Case Studies
Several case studies highlight the therapeutic potential of thiazole derivatives:
- Case Study on Anticancer Efficacy : A study evaluated a series of thiazole compounds for their antiproliferative activity against multiple cancer cell lines. The results indicated that compounds with electron-withdrawing groups (like chlorine and fluorine) at specific positions on the phenyl ring significantly enhanced cytotoxicity .
- Antimicrobial Efficacy : Another research effort focused on the synthesis of novel thiazole derivatives and their evaluation against resistant strains of bacteria and fungi. The findings revealed that certain modifications led to increased antimicrobial potency .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of 2-amino-N-(3-chloro-4-fluorophenyl)-4-phenyl-1,3-thiazole-5-carboxamide?
- Methodological Answer : Synthesis optimization requires precise control of reaction conditions. For example:
- Temperature/pH : Maintain 0–65°C for amide bond formation to avoid side reactions (e.g., hydrolysis) .
- Catalysts/Solvents : Use dichloromethane or ethanol as solvents and trimethylaluminium for activating carboxyl groups in coupling reactions .
- Purification : Employ silica gel chromatography (Rf ~0.32 in EtOAc) or reverse-phase HPLC for isolating high-purity products .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Combine:
- 1H/13C NMR : Resolve aromatic protons (δ 6.5–8.5 ppm) and carboxamide carbonyl signals (~170 ppm) .
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ at m/z 338.1 for analogous structures) .
- UV-Vis : Detect π→π* transitions in the thiazole and fluorophenyl moieties (~250–300 nm) .
Q. How can researchers address poor solubility in aqueous buffers during biological assays?
- Methodological Answer :
- Co-solvents : Use DMSO (≤1% v/v) for initial stock solutions .
- Surfactants : Add Tween-80 or cyclodextrins to enhance dispersion .
- Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the carboxamide nitrogen .
Advanced Research Questions
Q. What strategies are recommended for resolving contradictions in reported biological activity data?
- Methodological Answer :
- Assay Validation : Compare activity across multiple cell lines (e.g., HEK293 vs. CHO) to rule out cell-specific effects .
- Metabolite Screening : Use LC-MS to identify active/inactive metabolites that may explain discrepancies .
- Structural Confirmation : Verify batch purity via X-ray crystallography (SHELXL refinement) to exclude isomer contamination .
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
- Methodological Answer :
- Fragment Replacement : Substitute the 4-phenyl-thiazole group with bioisosteres (e.g., oxazole) to modulate steric/electronic profiles .
- Fluorine Scanning : Introduce fluorine at the 3-chloro-4-fluorophenyl ring to enhance binding entropy via hydrophobic interactions .
- Computational Docking : Use molecular dynamics (e.g., AutoDock Vina) to predict interactions with off-target ion channels (e.g., NaV1.7 vs. NaV1.5) .
Q. What experimental approaches are suitable for identifying the compound’s primary biological targets?
- Methodological Answer :
- Chemical Proteomics : Employ affinity chromatography with immobilized compound analogs to pull down binding proteins .
- Kinase Profiling : Screen against panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify inhibitory activity .
- CRISPR-Cas9 Knockout : Validate target relevance by knocking out candidate genes and assessing resistance .
Q. How can researchers mitigate batch-to-batch variability in pharmacological data?
- Methodological Answer :
- Strict QC Protocols : Enforce ≥95% purity (HPLC) and confirm stereochemistry via chiral chromatography .
- Stability Studies : Monitor degradation under accelerated conditions (40°C/75% RH) to establish shelf-life guidelines .
- Interlab Reproducibility : Share standardized protocols (e.g., NIH Assay Guidance Manual) across collaborating labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
